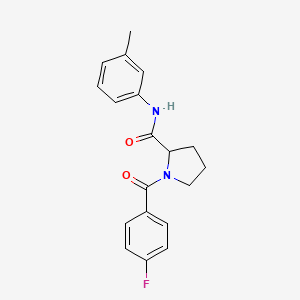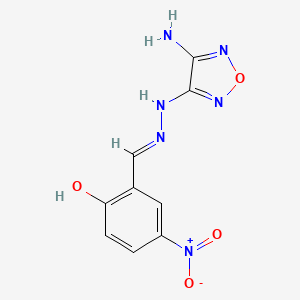![molecular formula C17H15ClN2O B5972227 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively researched for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties. Its ability to modulate the immune system may also play a role in its therapeutic effects.
Biochemical and Physiological Effects:
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, as well as bacterial and fungal pathogens. It has also been shown to modulate the immune system by increasing the production of certain cytokines. However, its effects on the human body have not been extensively studied, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole in lab experiments is its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and modulate the immune system make it a promising candidate for further research. However, its limitations include the lack of extensive research on its safety and efficacy in humans, as well as its potential toxicity and side effects.
Orientations Futures
There are several future directions for the research and development of 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is to explore its potential therapeutic applications for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole involves the reaction of 2-allylphenol and 5-chloro-1H-benzimidazole with formaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antimicrobial and antifungal properties, as well as its ability to modulate the immune system. Its potential use as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, is also being explored.
Propriétés
IUPAC Name |
6-chloro-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-5-12-6-3-4-7-16(12)21-11-17-19-14-9-8-13(18)10-15(14)20-17/h2-4,6-10H,1,5,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJMDFNBENPLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)

![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)